

# Physicochemical properties of 2-Chloro-4-methylpyridin-3-ol

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## Compound of Interest

Compound Name: 2-Chloro-4-methylpyridin-3-ol

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An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-4-methylpyridin-3-ol**

**Authored by: A Senior Application Scientist**

## Introduction

**2-Chloro-4-methylpyridin-3-ol** is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features—a chlorinated pyridine ring with hydroxyl and methyl functional groups—suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the essential physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

## Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. For **2-Chloro-4-methylpyridin-3-ol**, this involves a combination of spectroscopic techniques.

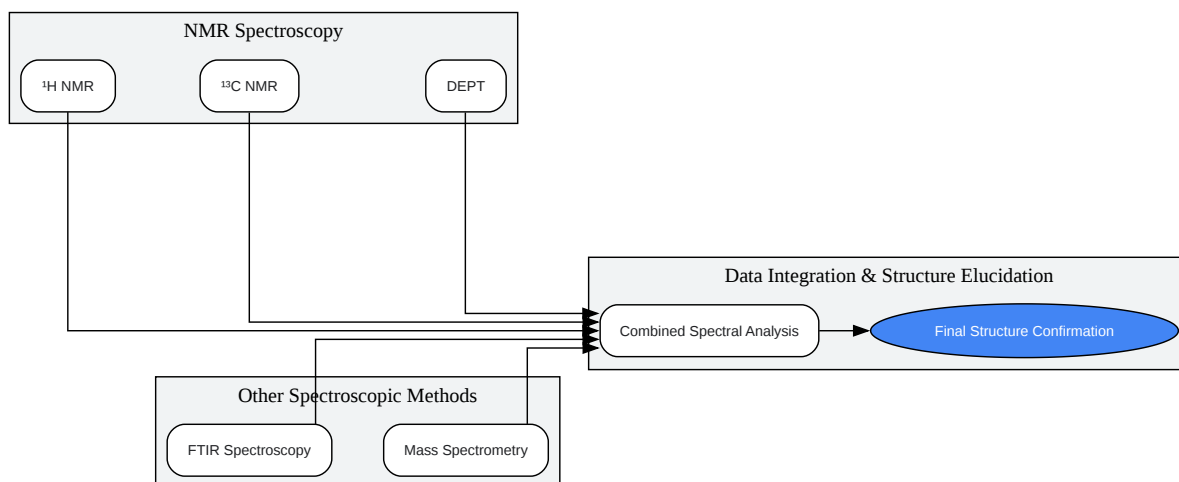
Molecular Formula:  $C_6H_6ClNO$  Molecular Weight: 143.57 g/mol CAS Number: 884494-70-6[1]

## Spectroscopic Characterization

A suite of spectroscopic methods is employed to elucidate and confirm the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of organic molecules.[2][3] A complete analysis of both  $^1H$  and  $^{13}C$  NMR spectra is expected for unambiguous structure elucidation.[2][4]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule.[5][6][7]
- Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[8][9][10]

The logical workflow for spectroscopic analysis is depicted below:



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Caption: Logical workflow for the structural elucidation of **2-Chloro-4-methylpyridin-3-ol** using spectroscopic methods.

## Table 1: Predicted Spectroscopic Data for 2-Chloro-4-methylpyridin-3-ol

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups.
$^{13}\text{C}$ NMR	Resonances for each of the six unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon. <a href="#">[11]</a>
FTIR	A broad absorption band in the $3650\text{-}3250\text{ cm}^{-1}$ region indicating the O-H stretch of the hydroxyl group. Characteristic peaks for C=C and C-N stretching of the pyridine ring, and a C-Cl stretching vibration.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

## Physical Properties

### Melting Point

The melting point of a solid is a critical indicator of its purity.[\[12\]](#)[\[13\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of  $0.5\text{-}1.0^\circ\text{C}$ , whereas impure samples melt over a wider and lower temperature range.[\[12\]](#)

Experimental Protocol: Capillary Melting Point Determination[\[14\]](#)

The capillary method is a common and straightforward technique for determining the melting point.[\[14\]](#)

Methodology:

- Sample Preparation: Ensure the sample of **2-Chloro-4-methylpyridin-3-ol** is completely dry and in a fine powder form.[\[14\]](#)
- Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-4 mm in height) into the sealed end.[\[15\]](#)
- Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.[\[14\]](#)[\[15\]](#)
- Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This is a time-saving measure.[\[12\]](#)[\[15\]](#)
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[\[15\]](#) Insert a new sample and heat slowly, at a rate of 1-3°C per minute, near the expected melting point.[\[15\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the compound.[\[15\]](#)

**Table 2: Physical Properties of 2-Chloro-4-methylpyridin-3-ol**

Property	Value	Method of Determination
Melting Point	To be determined	Capillary Method
Appearance	To be determined	Visual Inspection

## Chemical Properties

### Solubility

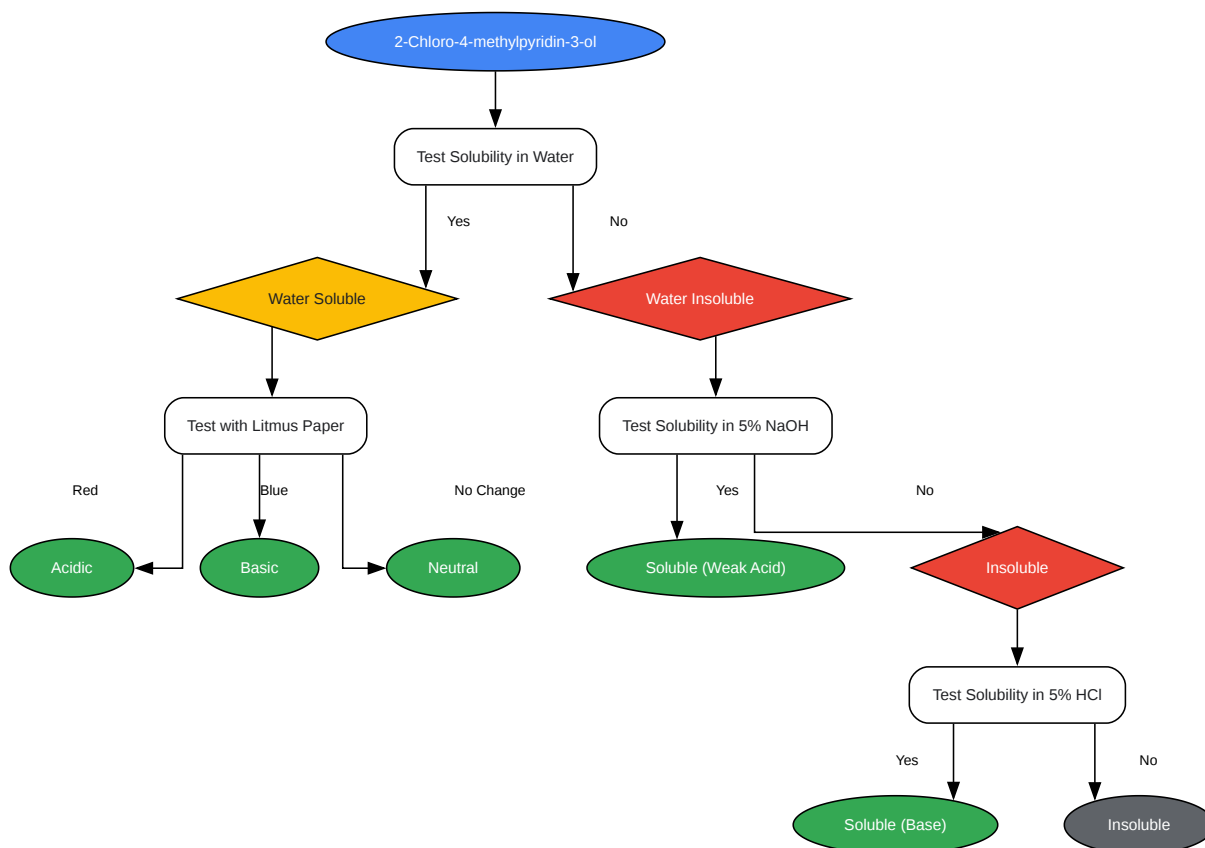
Solubility is a crucial parameter in drug development as it influences absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[\[16\]](#) The presence of a polar hydroxyl group and the pyridine nitrogen suggests that **2-Chloro-4-methylpyridin-3-ol** will exhibit some solubility in polar solvents.

## Experimental Protocol: Qualitative Solubility Testing[17][18][19]

A systematic approach to solubility testing can provide significant information about the functional groups and polarity of a molecule.[17]

## Methodology:

- Solvent Selection: A range of solvents with varying polarities should be used, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO<sub>3</sub>, and 5% aqueous HCl.[17][19]
- Procedure:
  - Add approximately 25 mg of **2-Chloro-4-methylpyridin-3-ol** to a small test tube.[17]
  - Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[17]
  - Observe whether the compound dissolves completely.
- Interpretation:
  - Water Solubility: Indicates the presence of polar functional groups.[17] The pH of the aqueous solution should be tested with litmus paper to determine if the compound is acidic or basic.[19]
  - 5% NaOH Solubility: Solubility in a dilute base suggests the presence of an acidic functional group, such as the hydroxyl group on the pyridine ring, which is phenolic in nature.[17][20]
  - 5% NaHCO<sub>3</sub> Solubility: Differentiates between strong and weak acids. Phenols are typically insoluble in sodium bicarbonate solution.[20]
  - 5% HCl Solubility: Solubility in a dilute acid indicates the presence of a basic functional group, such as the pyridine nitrogen.[17][19][20]



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Caption: Decision workflow for the qualitative solubility testing of **2-Chloro-4-methylpyridin-3-ol**.

**Table 3: Predicted Solubility Profile of 2-Chloro-4-methylpyridin-3-ol**

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to soluble	Presence of polar hydroxyl group and pyridine nitrogen capable of hydrogen bonding.
Diethyl Ether	Slightly soluble	A less polar organic solvent.
5% NaOH	Soluble	The phenolic hydroxyl group is acidic and will be deprotonated by a strong base.
5% NaHCO <sub>3</sub>	Insoluble	The phenolic hydroxyl group is likely not acidic enough to react with a weak base.
5% HCl	Soluble	The basic pyridine nitrogen will be protonated by an acid.

## Acidity Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For a molecule like **2-Chloro-4-methylpyridin-3-ol**, which has both an acidic (hydroxyl) and a basic (pyridine nitrogen) center, determining the pKa values is essential for understanding its ionization state at physiological pH.<sup>[21]</sup> Potentiometric titration is a highly precise and common method for pKa determination.<sup>[21][22]</sup>

Experimental Protocol: pKa Determination by Potentiometric Titration<sup>[21][22][23]</sup>

Methodology:

- Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).<sup>[23]</sup>
- Sample Preparation: Prepare a solution of **2-Chloro-4-methylpyridin-3-ol** of a known concentration (at least  $10^{-4}$  M) in a suitable solvent system (e.g., water or a water/co-solvent



mixture).[22][23] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[23]

- Titration:
  - To determine the pKa of the acidic hydroxyl group, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
  - To determine the pKa of the basic pyridine nitrogen (as its conjugate acid), first, protonate it with a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) and then titrate with a standardized strong base.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the pH reading is stable.[23]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[21][24] The first derivative of the curve can be used to accurately locate the equivalence point.[24]

## Conclusion

This technical guide has outlined the fundamental physicochemical properties of **2-Chloro-4-methylpyridin-3-ol** and provided detailed, field-proven protocols for their experimental determination. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a comprehensive and reliable characterization of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development, ensuring that subsequent research is built upon a solid and trustworthy understanding of its chemical nature.

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